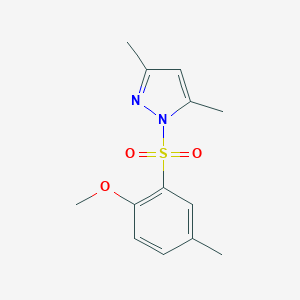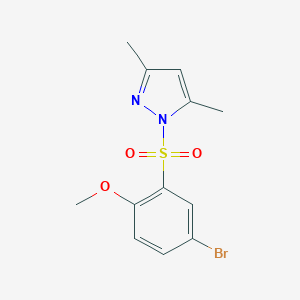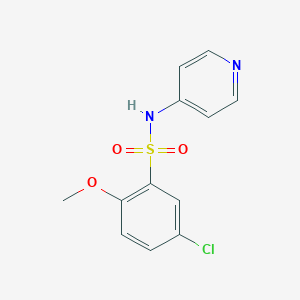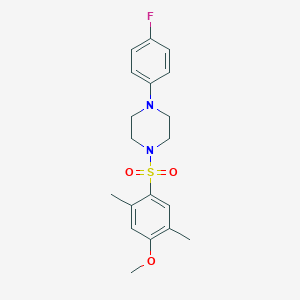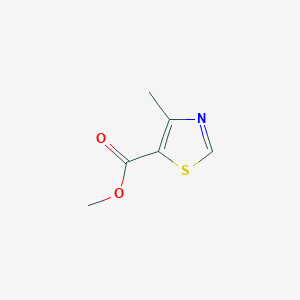
4-甲基噻唑-5-羧酸甲酯
描述
Methyl 4-methylthiazole-5-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
科学研究应用
Methyl 4-methylthiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antibiotics and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, fungicides, and chemical reaction accelerators
作用机制
Target of Action
Methyl 4-methylthiazole-5-carboxylate is a compound that has been used in the synthesis of various biologically active compounds Its derivatives have been reported to show significant antileukemic activity on various human cells .
Mode of Action
It’s known that its derivatives interact with their targets, leading to significant antileukemic activity
Biochemical Pathways
It’s known that its derivatives have been used in the treatment of various diseases, suggesting that they may affect multiple biochemical pathways .
Result of Action
The derivatives of Methyl 4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity on various human cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.
生化分析
Biochemical Properties
Thiazoles, including Methyl 4-methylthiazole-5-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells . For instance, some thiazolyl α-aminophosphonate derivatives have shown cytotoxic activity against human breast cancer cells
Molecular Mechanism
Thiazole derivatives have been reported to inhibit enzymes such as xanthine oxidase
Metabolic Pathways
Thiazoles are known to be involved in various metabolic processes
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure involving commercially available starting materials. The process typically involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions. This method is preferred over traditional two-step reactions due to its simplicity and higher yield .
Industrial Production Methods: In industrial settings, the synthesis of Methyl 4-methylthiazole-5-carboxylate often involves the use of ammonium thiocyanate and 2-chloroacetoacetate. This method avoids the complexities of diazotization and multi-step reactions, making it more efficient and cost-effective .
化学反应分析
Types of Reactions: Methyl 4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: 4-methylthiazole-5-carboxylic acid.
Reduction: 4-methylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
相似化合物的比较
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- 4-methylthiazole-5-carboxylic acid
- Methyl 2-bromo-5-methylthiazole-4-carboxylate
Comparison: Methyl 4-methylthiazole-5-carboxylate is unique due to its specific methyl and ester functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers better solubility and stability, making it more suitable for certain industrial and pharmaceutical applications .
属性
IUPAC Name |
methyl 4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLLMUIJYXSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501002058 | |
| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81569-44-0 | |
| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-methylthiazole-5-carboxylate in the synthesis of bioactive compounds?
A1: Methyl 4-methylthiazole-5-carboxylate serves as a crucial building block in synthesizing ferrocenyl–thiazoleacylhydrazones. [] These compounds demonstrate promising antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] The synthesis involves a multi-step process where Methyl 4-methylthiazole-5-carboxylate is first reacted with hydrazine hydrate to produce 4-Methylthiazole-5-carbohydrazide. This intermediate is then condensed with either formylferrocene or acetylferrocene to yield the final ferrocenyl–thiazoleacylhydrazone compounds. []
Q2: Are there any efficient synthetic routes available for producing Methyl 4-methylthiazole-5-carboxylate?
A2: Yes, a study highlights an efficient three-step synthesis of 4-Methyl-5-formylthiazole, a related compound, starting from Methyl 3-oxobutanoate. [] While this specific route doesn't directly produce Methyl 4-methylthiazole-5-carboxylate, it offers valuable insights into synthesizing similar thiazole derivatives. The process involves α-bromination, condensation with thiourea to form Methyl 2-amino-4-methylthiazole-5-carboxylate, and subsequent transformations to achieve the target molecule. [] Adapting and optimizing such synthetic strategies could potentially lead to improved methods for producing Methyl 4-methylthiazole-5-carboxylate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





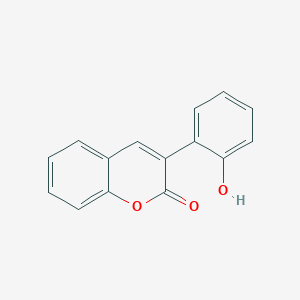
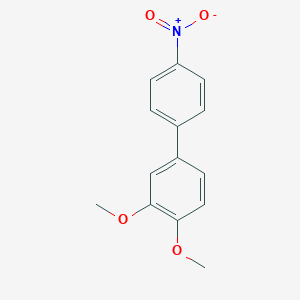
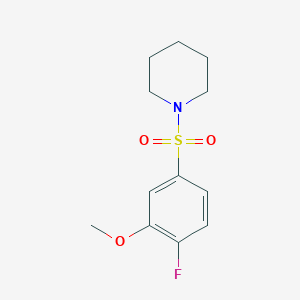
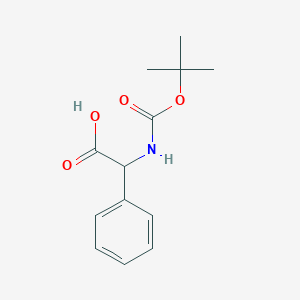
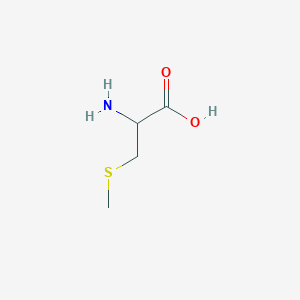
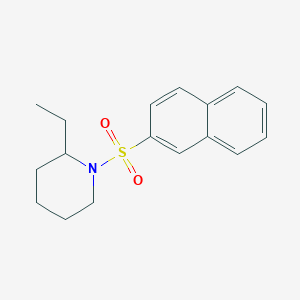
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)
